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Executive Summary

OD36 hydrochloride is a potent, macrocyclic dual inhibitor of Receptor-Interacting Protein
Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). This document provides a
comprehensive overview of the currently available nonclinical pharmacodynamic data and
discusses the known experimental protocols. While detailed pharmacokinetic parameters for
OD36 hydrochloride are not publicly available, this guide addresses general pharmacokinetic
considerations for macrocyclic kinase inhibitors. OD36 hydrochloride has demonstrated
significant potential in modulating inflammatory responses and aberrant bone morphogenetic
protein (BMP) signaling, positioning it as a compound of interest for further investigation in
related pathologies.

Introduction

0OD36 hydrochloride is a synthetic, macrocyclic small molecule that has emerged as a high-
affinity ligand for the ATP-binding pocket of RIPK2 and ALK2. Its dual inhibitory activity
suggests therapeutic potential in a range of inflammatory diseases and disorders characterized
by dysregulated ALK2 signaling, such as Fibrodysplasia Ossificans Progressiva (FOP). This
technical guide synthesizes the available preclinical data to provide a detailed understanding of
its mechanism of action, biological effects, and the methodologies used in its initial
characterization.
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Pharmacodynamics

The pharmacodynamics of OD36 hydrochloride are characterized by its potent inhibition of
key kinases involved in inflammation and bone morphogenesis.

Mechanism of Action

OD36 hydrochloride functions as a competitive inhibitor at the ATP-binding site of its target
kinases. By occupying this pocket, it prevents the phosphorylation of downstream substrates,
thereby interrupting the signaling cascades initiated by these enzymes.
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Caption: Inhibition of RIPK2 and ALK2 signaling pathways by OD36 hydrochloride.

Potency and Selectivity

OD36 hydrochloride exhibits nanomolar potency against its primary targets. The available
data on its inhibitory activity and binding affinity are summarized in the table below.
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Target Parameter Value Reference
RIPK2 IC50 5.3 nM [1112113114115]
ALK2 KD 37 nM [11[2]1[5]
IC50 47 nM [2]

ALK2 (R206H mutant)  1C50 22 nM [2]

ALK1 KD 90 nM [2]

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the biological effects of OD36 hydrochloride in both
cellular and animal models.

e Inhibition of BMP Signaling: In KS483 cells, OD36 (0.1-1 uM) effectively inhibited Bone
Morphogenetic Protein 6 (BMP-6)-induced phosphorylation of Smad1/5.[2] Furthermore,
preincubation with OD36 (0.5 pM) in endothelial colony-forming cells from FOP patients
completely blocked Activin A-induced Smad1/5 activation and the expression of target genes
ID-1 and ID-3.[1][5]

» Anti-inflammatory Effects: In an in vivo mouse model of acute peritonitis induced by muramyl
dipeptide (MDP), a single intraperitoneal dose of OD36 (6.25 mg/kg) significantly reduced
the recruitment of inflammatory cells, particularly neutrophils and lymphocytes, to the
peritoneum.[1] This was accompanied by a decrease in the expression of RIPK2-specific
genes and inflammatory cytokines and chemokines.[1]

Pharmacokinetics

Detailed pharmacokinetic data for OD36 hydrochloride, including its absorption, distribution,
metabolism, and excretion (ADME) properties, are not currently available in the public domain.
The following section provides a general overview of the pharmacokinetic considerations for
macrocyclic kinase inhibitors.

General Considerations for Macrocyclic Kinase
Inhibitors
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Macrocyclic structures are often employed in kinase inhibitor design to enhance potency and
selectivity by pre-organizing the molecule into a bioactive conformation. However, their
pharmacokinetic properties can be variable.

o Absorption and Bioavailability: Oral bioavailability can be a challenge for macrocycles due to
their often larger size and potential for poor solubility and permeability. Formulation
strategies are often critical to achieve adequate oral exposure.

 Distribution: The volume of distribution can be influenced by the physicochemical properties
of the macrocycle, such as lipophilicity and plasma protein binding.

e Metabolism: Hepatic metabolism is a common clearance pathway for kinase inhibitors. The
macrocyclic scaffold can sometimes shield parts of the molecule from metabolic enzymes,
potentially leading to lower clearance and a longer half-life.

o Excretion: The routes of excretion (renal and/or fecal) will depend on the properties of the
parent drug and its metabolites.

Further studies are required to elucidate the specific pharmacokinetic profile of OD36
hydrochloride.

Experimental Protocols
In Vivo MDP-Induced Peritonitis Model

The following protocol was used to assess the in vivo anti-inflammatory activity of OD36
hydrochloride.

Experimental Workflow for In Vivo Peritonitis Model
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Caption: Workflow of the MDP-induced acute peritonitis mouse model.
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Methodology:

Animal Model: The study utilized a mouse model of acute peritonitis.

o Drug Administration: Mice were administered either a vehicle control or OD36
hydrochloride at a dose of 6.25 mg/kg via intraperitoneal (i.p.) injection.[1]

 Induction of Peritonitis: Thirty minutes after drug administration, peritonitis was induced by an
I.p. injection of 150 pg of muramyl dipeptide (MDP).[1]

o Sample Collection: Four hours after MDP administration, the mice were euthanized, and a
peritoneal lavage was performed to collect the cellular infiltrate.[1]

e Analysis: The collected cells were analyzed to determine the differential counts of white
blood cells (WBCs), including neutrophils and lymphocytes. RNA was also extracted from the
infiltrating cells for quantitative real-time polymerase chain reaction (QRT-PCR) analysis to
measure the expression of RIPK2-specific genes and inflammatory cytokines and
chemokines.[1]

Conclusion

OD36 hydrochloride is a potent dual inhibitor of RIPK2 and ALK2 with demonstrated efficacy
in preclinical models of inflammation and diseases driven by aberrant BMP signaling. Its
mechanism of action and in vivo effects are well-characterized. However, a significant gap in
knowledge exists regarding its pharmacokinetic properties. Future studies elucidating the
ADME profile of OD36 hydrochloride will be critical for its further development as a potential
therapeutic agent. The information presented in this guide provides a solid foundation for
researchers and drug development professionals interested in this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [OD36 Hydrochloride: A Technical Guide to its
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pharmacodynamics-of-od36-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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